(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-tosylacrylonitrile
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Description
(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-tosylacrylonitrile is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential use in various scientific research applications such as drug discovery, medicinal chemistry, and pharmacology.
Scientific Research Applications
Anticancer Potential
(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-tosylacrylonitrile and its derivatives have shown significant potential in anticancer research. A study conducted by Yurttaş et al. (2014) explored a series of 1,2,4-triazine derivatives bearing a piperazine amide moiety. This research highlighted compounds with 3-chlorophenyl substitutions demonstrating promising antiproliferative properties, comparable to established anticancer drugs like cisplatin (Yurttaş, Demirayak, Ilgın, & Atlı, 2014). Similarly, Mallikarjuna, Padmashali, & Sandeep (2014) synthesized derivatives involving 4-chlorophenyl cyclopropyl and piperazin-1-yl methanone, some of which exhibited significant anticancer activity (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antituberculosis Activity
The same study by Mallikarjuna et al. (2014) also demonstrated the antituberculosis potential of some compounds synthesized from 1-(4-Chlorophenyl) cyclopropyl and piperazin-1-yl methanone. This suggests a broader scope of application in treating bacterial infections, particularly tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Structural and Biological Evaluations
Further research into the structural and biological properties of compounds containing chlorophenyl and piperazine elements has been conducted. Chen et al. (2021) designed, synthesized, and evaluated the biological activity of a compound closely related to this compound. This research adds to the understanding of how structural variations can influence biological activity (Chen, Yang, Xu, Qi, Zhong, & Wu, 2021).
Properties
IUPAC Name |
(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-16-5-7-19(8-6-16)27(25,26)20(14-22)15-23-9-11-24(12-10-23)18-4-2-3-17(21)13-18/h2-8,13,15H,9-12H2,1H3/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAWOLIYDYGTDK-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=CC(=CC=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C3=CC(=CC=C3)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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